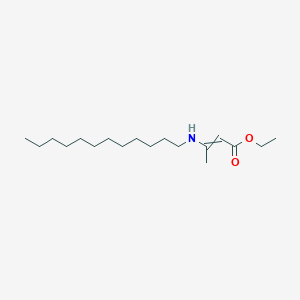
Ethyl 3-(dodecylamino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(dodecylamino)but-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(dodecylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with dodecylamine under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the amine to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 50-60°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sodium ethoxide can further enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(dodecylamino)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ester to saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters and amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(dodecylamino)but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and emulsifiers
Wirkmechanismus
The mechanism of action of ethyl 3-(dodecylamino)but-2-enoate involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential antimicrobial agent. The compound may also interact with specific molecular targets such as enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(dodecylamino)but-2-enoate can be compared with other enoate esters and surfactant-like molecules:
Ethyl acetoacetate: Lacks the long dodecyl chain, making it less effective as a surfactant.
Dodecylamine: Does not have the ester functionality, limiting its reactivity in certain chemical reactions.
Other enoate esters: Similar in structure but may have different alkyl or amino groups, affecting their properties and applications
Similar Compounds
- Ethyl acetoacetate
- Dodecylamine
- Other α,β-unsaturated carboxylic esters
Eigenschaften
CAS-Nummer |
219991-89-6 |
|---|---|
Molekularformel |
C18H35NO2 |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
ethyl 3-(dodecylamino)but-2-enoate |
InChI |
InChI=1S/C18H35NO2/c1-4-6-7-8-9-10-11-12-13-14-15-19-17(3)16-18(20)21-5-2/h16,19H,4-15H2,1-3H3 |
InChI-Schlüssel |
BVCGXRWHUSGSAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=CC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
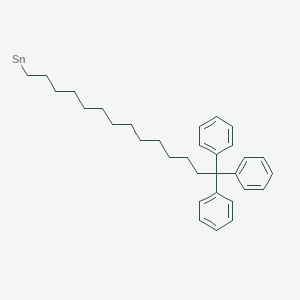

![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
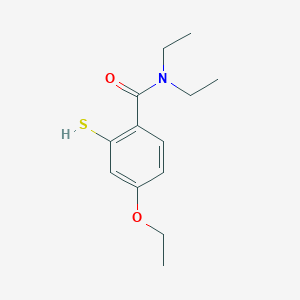
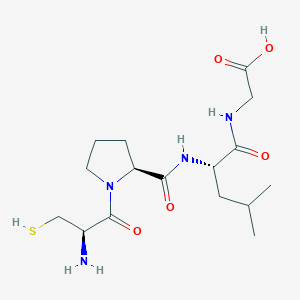
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
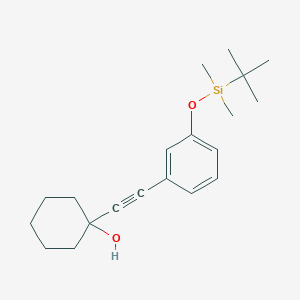
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)

